1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide acetate
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Overview
Description
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide acetate is a chemical compound with significant potential in various fields, including medicinal chemistry and agrochemistry. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide acetate typically involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with appropriate reagents to introduce the carboximidamide group. One practical method involves the use of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one as a starting material, followed by a series of reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide acetate has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications due to its biological activity, including antiviral and anticancer properties.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to target proteins, influencing various biochemical pathways. For instance, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: A precursor in the synthesis of the target compound.
1-Methyl-5-(trifluoromethyl)-1H-pyrazole: Another regioisomer with similar properties.
Trifluoromethylpyridines: Compounds with a trifluoromethyl group attached to a pyridine ring, used in similar applications
Uniqueness
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The combination of the trifluoromethyl group and the carboximidamide moiety enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
acetic acid;2-methyl-5-(trifluoromethyl)pyrazole-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N4.C2H4O2/c1-13-3(5(10)11)2-4(12-13)6(7,8)9;1-2(3)4/h2H,1H3,(H3,10,11);1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPRDGOIVZHQFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CN1C(=CC(=N1)C(F)(F)F)C(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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